(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid
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Overview
Description
(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid is a complex organic compound characterized by its tetracyclic structure. This compound is part of the kaurane diterpenoid family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Its interactions with biological targets are of significant interest .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (1S,4S,9S,10R,13R)-5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- (1S,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanecarboxylic acid
Uniqueness
The uniqueness of (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities .
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24)/t12-,13-,14+,15+,18-,19-,20+/m1/s1 |
InChI Key |
HITLMPHPGUZLGI-FDBLAFQCSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@H](C4)C(=O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O |
Origin of Product |
United States |
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